molecular formula C11H15NO4 B12570331 Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- CAS No. 192724-37-1

Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy-

Cat. No.: B12570331
CAS No.: 192724-37-1
M. Wt: 225.24 g/mol
InChI Key: OVSBGNJRRGNFBQ-UHFFFAOYSA-N
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Description

Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of ethyl, hydroxy, and dimethoxy groups attached to the benzamide core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzoic acid with ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

  • Benzamide, N-ethyl-4-hydroxy-3,5-dimethyl-
  • Benzamide, N-ethyl-4-hydroxy-3,5-dichloro-
  • Benzamide, N-ethyl-4-hydroxy-3,5-dinitro-

Comparison:

  • Benzamide, N-ethyl-4-hydroxy-3,5-dimethyl-: Similar structure but with methyl groups instead of methoxy groups, leading to different chemical reactivity and biological activity.
  • Benzamide, N-ethyl-4-hydroxy-3,5-dichloro-: Contains chlorine atoms, which can significantly alter its electronic properties and increase its potential as an antimicrobial agent.
  • Benzamide, N-ethyl-4-hydroxy-3,5-dinitro-: The presence of nitro groups makes it more reactive and potentially more toxic, with different applications in explosives and pharmaceuticals.

Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- stands out due to its unique combination of functional groups, which confer a balance of reactivity and stability, making it versatile for various applications.

Properties

CAS No.

192724-37-1

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

N-ethyl-4-hydroxy-3,5-dimethoxybenzamide

InChI

InChI=1S/C11H15NO4/c1-4-12-11(14)7-5-8(15-2)10(13)9(6-7)16-3/h5-6,13H,4H2,1-3H3,(H,12,14)

InChI Key

OVSBGNJRRGNFBQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C(=C1)OC)O)OC

Origin of Product

United States

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